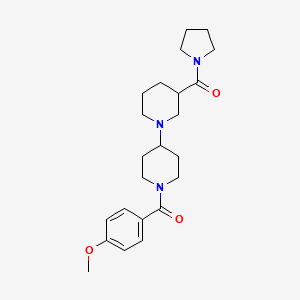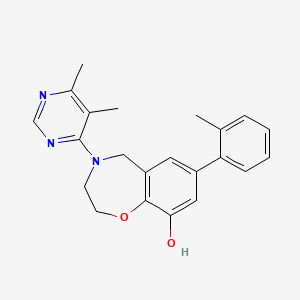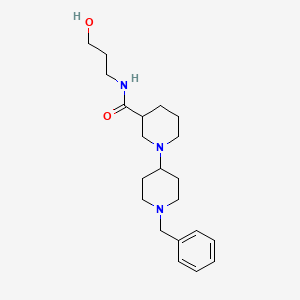
1'-(4-methoxybenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(4-methoxybenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine, also known as MPBP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. MPBP is known to interact with various receptors in the brain, which makes it a valuable tool for investigating the mechanisms of neuronal function and dysfunction.
作用機序
The exact mechanism of action of 1'-(4-methoxybenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is not fully understood, but it is thought to act as a partial agonist at dopamine and serotonin receptors. It may also modulate the release of neurotransmitters in the brain. The precise molecular interactions between 1'-(4-methoxybenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine and its target receptors are the subject of ongoing research.
Biochemical and Physiological Effects
1'-(4-methoxybenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been shown to have a range of biochemical and physiological effects in the brain. It can increase dopamine and serotonin release, which may contribute to its psychoactive effects. 1'-(4-methoxybenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has also been shown to increase locomotor activity in rodents, suggesting a stimulant-like effect.
実験室実験の利点と制限
One of the main advantages of using 1'-(4-methoxybenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in scientific research is its ability to selectively target specific neurotransmitter systems in the brain. This allows researchers to investigate the role of these systems in various physiological and pathological processes. However, the psychoactive effects of 1'-(4-methoxybenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine may also pose a limitation, as they can confound the interpretation of results.
将来の方向性
There are several potential future directions for research on 1'-(4-methoxybenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One area of interest is the development of more selective analogs that can target specific receptors with greater precision. Another direction is the investigation of the long-term effects of 1'-(4-methoxybenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine on neuronal function and behavior. Finally, 1'-(4-methoxybenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, although further research is needed to explore this possibility.
合成法
The synthesis of 1'-(4-methoxybenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves several steps, starting with the reaction between 4-methoxybenzoyl chloride and 1,4-bis(piperidin-1-yl)butane. This intermediate product is then treated with pyrrolidine-1-carbonyl chloride to yield the final product, 1'-(4-methoxybenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. The purity and yield of 1'-(4-methoxybenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine can be optimized by using different reaction conditions and purification techniques.
科学的研究の応用
1'-(4-methoxybenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been widely used in scientific research to investigate the role of various neurotransmitter systems in the brain. It has been shown to interact with several receptors, including dopamine, serotonin, and adrenergic receptors. 1'-(4-methoxybenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has also been used to study the effects of drugs of abuse on the brain, such as cocaine and amphetamines.
特性
IUPAC Name |
[1-[1-(4-methoxybenzoyl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c1-29-21-8-6-18(7-9-21)22(27)25-15-10-20(11-16-25)26-14-4-5-19(17-26)23(28)24-12-2-3-13-24/h6-9,19-20H,2-5,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOVHHUAHCDGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~4~-[2-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5312425.png)
![2-[5-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5312427.png)
![N-[1-(1H-indol-2-yl)ethyl]-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5312441.png)


![2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide](/img/structure/B5312456.png)

![4-({(2R,5S)-5-[(5-fluoropyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5312466.png)
![N-allyl-N'-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5312472.png)

![N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5312492.png)
![2-(2-fluoro-5-methoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole hydrochloride](/img/structure/B5312493.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5312500.png)
